REACTION_CXSMILES
|
[CH3:1][C:2]1[C:11]([N+:12]([O-:14])=[O:13])=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([O:6]C)=O.[CH2:15]1[C:20](=O)[N:19](Br)C(=O)C1.[C:23](Cl)(Cl)(Cl)Cl>>[CH3:23][CH:20]([N:19]1[CH2:1][C:2]2[C:3](=[CH:8][CH:9]=[CH:10][C:11]=2[N+:12]([O-:14])=[O:13])[C:4]1=[O:6])[CH3:15]
|
Name
|
|
Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=O)OC)C=CC=C1[N+](=O)[O-]
|
Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 25° C. for about 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for about 18 hours
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove a solid material
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure to a residue
|
Type
|
ADDITION
|
Details
|
The intermediate 2-bromomethyl compound was slowly added to 60 mL of diethyl ether
|
Type
|
ADDITION
|
Details
|
added dropwise to 40 mL of stirred 1-methylethylamine at 25° C
|
Type
|
ADDITION
|
Details
|
Upon completion of addition
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was then concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove excess 1-methylethylamine
|
Type
|
WASH
|
Details
|
The resultant solid was washed with aqueous dilute hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)N1C(C2=CC=CC(=C2C1)[N+](=O)[O-])=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |